6-(Thiophen-3-yl)pyridazin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-thiophen-3-ylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-2-1-7(10-11-8)6-3-4-12-5-6/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCNZVHKKQNZRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=CSC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70547972 | |
| Record name | 6-(Thiophen-3-yl)pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70547972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105538-02-1 | |
| Record name | 6-(Thiophen-3-yl)pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70547972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Thiophen 3 Yl Pyridazin 3 Amine and Its Derivatives
Strategies for the Synthesis of Pyridazine (B1198779) Derivatives
The synthesis of the pyridazine core is a well-established area of organic chemistry, with several reliable methods at the disposal of synthetic chemists.
A foundational and widely used method for the synthesis of the pyridazine ring system is the cyclocondensation of a 1,4-dicarbonyl compound, or a functional equivalent, with hydrazine (B178648) or its derivatives. uminho.ptnih.gov This approach offers a direct route to the dihydropyridazine (B8628806) or pyridazinone core, which can then be further functionalized. For instance, the reaction of an o-acylpyridinecarboxylic acid or its ester with hydrazine is a general method for producing pyridopyridazinones. uminho.pt Similarly, 4-oxobutanoic acid derivatives can be cyclized with hydrazine hydrate (B1144303) to form pyridazinones. mdpi.com
The versatility of this method is demonstrated in the synthesis of various substituted pyridazines. For example, the reaction of 3-benzoyl picolinic acid with hydrazine hydrate in boiling n-butanol yields 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one. In another instance, 5,7-dimethylthieno[3,4-d]pyridazine was synthesized in high yield by reacting 2,5-dimethylthiophene-3,4-dicarboxaldehye with an excess of hydrazine hydrate.
Table 1: Examples of Pyridazine Synthesis via Hydrazine Cyclization
| Starting Material | Reagent | Product | Reference |
| 3-Benzoyl picolinic acid | Hydrazine hydrate | 5-Phenylpyrido[3,2-d]pyridazin-8(7H)-one | |
| 2,5-Dimethylthiophene-3,4-dicarboxaldehye | Hydrazine hydrate | 5,7-Dimethylthieno[3,4-d]pyridazine | |
| 4-Oxobutanoic acid derivatives | Hydrazine hydrate | Pyridazinone derivatives | mdpi.com |
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the synthesis of functionalized pyridazines. researchgate.netnih.gov These reactions allow for the direct coupling of a halogenated pyridazine with a variety of organometallic reagents.
The Suzuki-Miyaura cross-coupling reaction is one of the most efficient methods for creating C-C bonds, particularly for the synthesis of biaryl compounds. researchgate.netunimib.it This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or ester, with an organic halide in the presence of a palladium catalyst and a base. researchgate.netunimib.it
In the context of thienylpyridazines, this methodology is used to couple a halogenated pyridazine with a thiophene (B33073) boronic acid. For example, novel thienylpyridazines have been prepared through the Suzuki-Miyaura coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)aryl-boronic acids. researchgate.net The reaction conditions often involve a palladium catalyst like Pd(PPh₃)₄, a base such as sodium carbonate, and a solvent system like a mixture of DME, ethanol (B145695), and water. researchgate.net This method has also been successfully applied to the coupling of chloropyridines with phenylboronic acids and resin-supported chloropyrimidines with arylboronic acids. researchgate.netnih.gov
Table 2: Conditions for Suzuki-Miyaura Coupling of Halogenated Pyridazines
| Halogenated Pyridazine | Boronic Acid | Catalyst | Base | Solvent | Reference |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | researchgate.net |
| Chloropyridines | Phenylboronic acids | Various Pd catalysts | Various bases | Various solvents | researchgate.net |
| Resin-supported chloropyrimidines | Arylboronic acids | Pd₂(dba)₃/P(t-Bu)₃ | KF | THF | nih.gov |
The Stille cross-coupling reaction provides an alternative palladium-catalyzed method for C-C bond formation, utilizing organostannane reagents. A key advantage of Stille coupling is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. This reaction involves the coupling of an organostannane with an organic electrophile, such as a halide or triflate.
While not as commonly cited for thienylpyridazine synthesis as the Suzuki-Miyaura reaction, the Stille coupling is a viable and powerful alternative. The general mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product.
Beyond the classical hydrazine cyclizations and palladium-catalyzed couplings, other methods have been developed for the synthesis of the pyridazin-3-amine core.
A notable metal-free approach is the inverse electron-demand aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This method provides direct and highly regioselective access to a wide range of 6-aryl-pyridazin-3-amines in high yields under neutral conditions.
Another important precursor is 3-amino-6-chloropyridazine (B20888), which can be synthesized from the commercially available 3,6-dichloropyridazine (B152260). A patented method describes the reaction of 3,6-dichloropyridazine with aqueous ammonia (B1221849) in a suitable solvent at elevated temperatures to produce 3-amino-6-chloropyridazine in good yield. This intermediate is primed for subsequent cross-coupling reactions to introduce the thiophene moiety.
Furthermore, 3-amino-6-substituted pyridazines can be prepared by the nucleophilic substitution of 3-amino-6-chloropyridazine with various nucleophiles. For instance, reaction with phenol (B47542) in the presence of sodium phenolate (B1203915) yields 3-amino-6-phenoxypyridazine. google.com
Palladium-Catalyzed Cross-Coupling Reactions
Specific Synthetic Approaches to 6-(Thiophen-3-yl)pyridazin-3-amine
This proposed synthesis would involve the coupling of 3-amino-6-chloropyridazine with thiophene-3-boronic acid .
Proposed Synthetic Route:
Preparation of 3-amino-6-chloropyridazine: This key intermediate is accessible from 3,6-dichloropyridazine via reaction with ammonia. A typical procedure involves heating 3,6-dichloropyridazine with aqueous ammonia in a solvent such as methanol (B129727) in a sealed vessel.
Suzuki-Miyaura Coupling: The 3-amino-6-chloropyridazine would then be subjected to Suzuki-Miyaura coupling conditions with thiophene-3-boronic acid. Based on analogous reactions, this would likely involve a palladium catalyst such as Pd(PPh₃)₄ or a more modern catalyst system like Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand, a base (e.g., K₂CO₃, Na₂CO₃, or KF), and an appropriate solvent system (e.g., dioxane, THF, or a mixture of DME and water) at elevated temperatures. researchgate.netnih.gov
This approach leverages the availability of the starting materials and the well-established reliability and functional group tolerance of the Suzuki-Miyaura reaction for the formation of the desired C-C bond between the pyridazine and thiophene rings.
Precursor Synthesis: 6-(Thiophen-3-yl)pyridazin-3(2H)-one
A foundational step in the synthesis of the target compound is the preparation of the pyridazinone precursor, 6-(thiophen-3-yl)pyridazin-3(2H)-one. This is typically achieved through the cyclocondensation of a γ-ketoacid with hydrazine hydrate. The required starting material for this reaction is 4-oxo-4-(thiophen-3-yl)butanoic acid.
The general synthesis involves reacting 4-oxo-4-(thiophen-3-yl)butanoic acid with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent, such as ethanol or acetic acid, often under reflux conditions. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable pyridazinone ring. This method is a well-established route for creating 6-substituted pyridazin-3(2H)-ones. mdpi.com
| Reaction | Starting Materials | Reagents | Product |
| Cyclocondensation | 4-oxo-4-(thiophen-3-yl)butanoic acid | Hydrazine hydrate | 6-(Thiophen-3-yl)pyridazin-3(2H)-one |
Conversion of Pyridazinones to Pyridazinamines
The conversion of the pyridazinone intermediate to the final pyridazinamine is not a direct transformation but is typically accomplished via a two-step sequence involving halogenation followed by amination.
First, the pyridazinone is converted into a more reactive halo-pyridazine intermediate. This is commonly achieved by treating 6-(thiophen-3-yl)pyridazin-3(2H)-one with a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃). mdpi.com This reaction replaces the hydroxyl group of the pyridazinone tautomer with a chlorine or bromine atom, yielding 3-chloro-6-(thiophen-3-yl)pyridazine (B3154910) or its bromo-analog.
In the second step, the resulting 3-halo-6-(thiophen-3-yl)pyridazine undergoes nucleophilic aromatic substitution with an ammonia source. This can be achieved using aqueous or alcoholic ammonia, often at elevated temperatures and pressures in a sealed vessel, to displace the halogen atom and install the amino group, thereby forming this compound.
| Step | Reactant | Reagents | Product |
| 1. Halogenation | 6-(Thiophen-3-yl)pyridazin-3(2H)-one | Phosphorus oxychloride (POCl₃) | 3-Chloro-6-(thiophen-3-yl)pyridazine |
| 2. Amination | 3-Chloro-6-(thiophen-3-yl)pyridazine | Ammonia (NH₃) | This compound |
Functionalization and Derivatization Strategies at the Amino Group
The amino group of this compound serves as a versatile handle for further functionalization and the creation of a diverse library of derivatives. Standard reactions targeting primary amines can be employed.
N-Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base. For instance, reaction with acyl chlorides (e.g., acetyl chloride) or sulfonyl chlorides (e.g., p-acetylsulfanilyl chloride) in a solvent like pyridine (B92270) can produce the corresponding N-acyl or N-sulfonyl derivatives. google.com
N-Alkylation: Direct alkylation of the amino group can be challenging due to potential over-alkylation and competing reaction at the pyridazine ring nitrogens. However, specialized methods such as ruthenium-catalyzed N-alkylation using alcohols can provide a more controlled route to mono-alkylated products. researchgate.net Another approach involves reductive amination, where the aminopyridazine is reacted with an aldehyde or ketone in the presence of a reducing agent.
Synthesis of Related Pyridazinyl-Thiophene Systems
Halogenated aminopyridazines are crucial intermediates for building more complex molecules via cross-coupling reactions.
3-Amino-6-chloropyridazine: This key intermediate is synthesized through the selective mono-amination of 3,6-dichloropyridazine. The reaction is typically performed by treating 3,6-dichloropyridazine with an ammonia source, such as aqueous ammonia (ammonia water). google.com The reaction conditions, including temperature and solvent, can be controlled to favor the substitution of just one chlorine atom. For example, reacting 3,6-dichloropyridazine with ammonia water in a solvent like ethanol at temperatures ranging from 30-180°C yields 3-amino-6-chloropyridazine. google.com
| Reaction | Starting Material | Reagents/Conditions | Product | Yield |
| Mono-amination | 3,6-Dichloropyridazine | NH₃·H₂O, Ethanol, 30-180°C, 5-26 h | 3-Amino-6-chloropyridazine | High |
3-Amino-6-iodopyridazine: The synthesis of the iodo-analog is less commonly documented. A plausible and effective route is the Finkelstein reaction, which involves halogen exchange. This would typically start with either 3-amino-6-chloropyridazine or the corresponding 3-amino-6-bromopyridazine. The reaction is carried out by heating the halo-pyridazine with an iodide salt, such as sodium iodide (NaI), in a suitable solvent like dioxane. The presence of a copper(I) catalyst (e.g., CuI) and a ligand like N,N'-dimethylethylenediamine is often essential to facilitate the otherwise difficult halogen exchange on an electron-rich aromatic system. chemicalbook.com
Palladium-catalyzed cross-coupling reactions are the premier method for synthesizing thienyl-pyridazine derivatives with diverse substitution patterns. The Suzuki-Miyaura coupling is particularly prevalent.
This reaction allows for the formation of a carbon-carbon bond between the pyridazine ring and a thiophene ring. Two main strategies are employed:
Reacting a halogenated pyridazine (e.g., 3-amino-6-chloropyridazine) with a thiophene boronic acid (e.g., thiophene-3-boronic acid). nih.govresearchgate.net
Reacting a pyridazine boronic acid with a halogenated thiophene.
The reaction is conducted in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., Na₂CO₃, K₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water or DME). This methodology is highly versatile, allowing for the introduction of thiophene rings with various substituents onto the pyridazine core, or the attachment of other aryl and heteroaryl groups to a thienyl-pyridazine scaffold. researchgate.net
| Reaction Type | Reactants | Catalyst/Reagents | Product Example |
| Suzuki-Miyaura Coupling | 3-Amino-6-chloropyridazine + Thiophene-3-boronic acid | Pd(PPh₃)₄, Na₂CO₃ | This compound |
Advanced Synthetic Transformations
The pyridazine ring within the this compound framework can participate in more advanced transformations to build complex, fused heterocyclic systems. These reactions often utilize the nitrogen atoms of the pyridazine ring or adjacent functional groups to construct new rings.
Examples include the synthesis of:
Thieno[3,2-c]pyridazines: These fused systems can be synthesized from appropriately substituted thienyl-pyridazine precursors through intramolecular cyclization reactions.
mdpi.comchemicalbook.comnih.govTriazolo[1,2-a]pyridazines: These structures can be formed by reacting pyridazine derivatives with reagents that provide the necessary components for the triazole ring. For example, a hexahydropyridazine (B1330357) carbothioamide can undergo cyclocondensation with ketones to form a triazolo[1,2-a]pyridazine-1-thione. chemicalbook.com
These advanced transformations significantly expand the chemical space accessible from the basic thienyl-pyridazine scaffold, leading to novel polycyclic aromatic systems.
Introduction of Additional Heterocyclic Moieties onto the Pyridazine-Thiophene Scaffold
The functionalization of the this compound core by introducing additional heterocyclic rings is a key strategy to expand its chemical space and modulate its pharmacological profile. This can be achieved by leveraging the reactivity of the amino group on the pyridazine ring or by modifying the thiophene ring.
One common approach involves the reaction of the 3-amino group of the pyridazine ring with various electrophilic reagents bearing another heterocyclic moiety. For instance, condensation reactions with heterocyclic aldehydes or ketones can yield Schiff bases, which can be further reduced to stable secondary amines. Another strategy is the acylation of the amino group with heterocyclic carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) to form amide linkages.
Furthermore, the core structure can be elaborated by constructing a new heterocyclic ring fused to the pyridazine moiety. For example, the amino group can serve as a nucleophile in reactions with bifunctional reagents to build triazole, pyrimidine, or other heterocyclic systems. openreviewhub.org Research has shown the successful synthesis of thienotriazolopyrimidines and thiophenyl-triazolothiadiazines from aminothiophene precursors, demonstrating the feasibility of such cyclization strategies. openreviewhub.org
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be employed to attach nitrogen-containing heterocycles to either the pyridazine or thiophene ring, provided a suitable halo-functionalized precursor of this compound is available. The versatility of such methods allows for the introduction of a wide array of heterocyclic substituents. researchgate.net
Below is a table summarizing potential synthetic routes for introducing additional heterocyclic moieties.
| Starting Material | Reagent/Reaction Condition | Resulting Heterocyclic Moiety | Reference |
| This compound | Heterocyclic aldehyde, then reduction (e.g., NaBH4) | N-Heterocyclic-methyl-amine | carewellpharma.in |
| This compound | Heterocyclic carboxylic acid, coupling agent (e.g., DCC, EDC) | N-Heterocyclic-carboxamide | nih.gov |
| This compound | Diethyl ethoxymethylenemalonate, then cyclization | Fused Pyrimidine Ring | nih.gov |
| 6-Halo-3-(thiophen-3-yl)pyridazine | Heterocyclic amine, Pd-catalyst (Buchwald-Hartwig) | N-Heterocyclic-pyridazine | researchgate.net |
Stereoselective Synthesis of Chiral Derivatives
The development of stereoselective methods for the synthesis of chiral derivatives of this compound is of significant interest, as stereochemistry often plays a crucial role in drug-receptor interactions. Chirality can be introduced either by using chiral starting materials, chiral reagents, or through asymmetric catalysis.
A key strategy for introducing a chiral center is the asymmetric reduction of a precursor ketone. For instance, a prochiral ketone analog of the target molecule could be subjected to asymmetric hydrogenation using a chiral catalyst, such as a ruthenium or rhodium complex with a chiral phosphine ligand (e.g., BINAP), to yield a chiral alcohol. This alcohol can then be converted to the corresponding amine with retention or inversion of configuration, depending on the chosen synthetic route.
Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the pyridazine or thiophene moiety, directing a subsequent diastereoselective reaction. After the desired stereocenter is established, the auxiliary can be removed.
Furthermore, organocatalysis has emerged as a powerful tool for stereoselective synthesis. Chiral organocatalysts, such as proline derivatives or squaramides, can be used to catalyze Michael additions or other C-C bond-forming reactions in an enantioselective manner, thereby creating chiral centers on the heterocyclic scaffold or on substituents attached to it. metu.edu.tr For example, the synthesis of chiral amines can be achieved with high stereoselectivity through the reduction of sulfinyl ketimines mediated by reagents like Schwartz's reagent (zirconocene hydride). nih.gov
The table below outlines potential strategies for the stereoselective synthesis of chiral derivatives.
| Synthetic Strategy | Description | Potential Application | Reference |
| Asymmetric Reduction | Reduction of a prochiral ketone using a chiral catalyst (e.g., Noyori hydrogenation). | Creation of a chiral hydroxyl group that can be converted to an amine. | carewellpharma.in |
| Chiral Auxiliaries | Temporary attachment of a chiral group to guide a diastereoselective reaction. | Control of stereochemistry in alkylation or addition reactions. | nih.gov |
| Organocatalysis | Use of small chiral organic molecules to catalyze enantioselective transformations. | Enantioselective Michael addition to an α,β-unsaturated derivative. | metu.edu.tr |
| Resolution of Racemates | Separation of a racemic mixture into its constituent enantiomers using a chiral resolving agent or chiral chromatography. | Isolation of a specific enantiomer from a synthesized racemic mixture. | carewellpharma.in |
Medicinal Chemistry and Pharmacological Applications of 6 Thiophen 3 Yl Pyridazin 3 Amine and Its Analogues
Broad Spectrum of Biological Activities of Pyridazine (B1198779) and Thiophene (B33073) Derivatives
Derivatives of pyridazine and thiophene individually and in hybrid forms have demonstrated a remarkable range of pharmacological activities. These include applications as anticancer, anti-inflammatory, analgesic, and antimicrobial agents. bibliomed.orgthaiscience.infonih.gov The versatility of these heterocyclic systems allows for extensive chemical modifications, enabling the fine-tuning of their biological profiles.
The quest for novel and more effective anticancer agents has led to the extensive exploration of pyridazine and thiophene derivatives. These compounds have shown promise in targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and microtubule dynamics. nih.govresearchgate.net
A significant number of studies have highlighted the ability of pyridazine and thiophene analogues to inhibit the growth of various cancer cell lines. For instance, a series of novel thiophene derivatives demonstrated significant cytotoxicity against HeLa and Hep G2 cells. acs.org Similarly, newly synthesized 3(2H)-pyridazinone derivatives have been evaluated for their anti-proliferative effects against human colon carcinoma HCT116 cells. nih.gov The antiproliferative activity of these compounds is often attributed to their interaction with key enzymes and proteins involved in cell cycle regulation.
Interactive Table: Antiproliferative Activity of Pyridazine and Thiophene Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |
| Thiophene derivatives | HeLa, Hep G2 | Cytotoxicity | acs.org |
| 3(2H)-Pyridazinone derivatives | HCT116 | Anti-proliferative | nih.gov |
| Thiazolyl pyridines with thiophene | A549 (Lung) | Anticancer activity | mdpi.com |
| Diarylpyridines | HeLa, MCF-7, SGC-7901 | Antiproliferative activities | nih.gov |
| Thiophene derivative 1312 | SGC7901, HT-29 | Suppression of colony formation | nih.gov |
Beyond inhibiting proliferation, certain pyridazine and thiophene derivatives can induce programmed cell death, or apoptosis, in cancer cells. One study showed that a promising thiophene derivative induced apoptosis by altering the mitochondrial membrane potential and increasing reactive oxygen species levels. acs.org Another pyridine-based compound was found to significantly trigger apoptotic cell death in MCF-7 breast cancer cells. acs.org
Furthermore, cancer cells experience heightened replication stress, and targeting the pathways that respond to this stress is a key therapeutic strategy. mdpi.com The cellular response to stress involves a complex network of signaling pathways that are crucial for maintaining cellular homeostasis. ukhsa.gov.uk While direct studies on 6-(Thiophen-3-yl)pyridazin-3-amine's role in these specific pathways are limited, the known anticancer activities of its constituent rings suggest potential for modulating these critical cellular processes. nih.gov
The microtubule network, composed of tubulin polymers, is essential for cell division, making it a prime target for anticancer drugs. bohrium.com Several thiophene and pyridine (B92270) derivatives have been identified as tubulin polymerization inhibitors. nih.govnih.gov They often bind to the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govmdpi.com For example, a series of diarylpyridines were shown to significantly inhibit tubulin polymerization in a dose-dependent manner. nih.gov A novel thiophene derivative, compound 1312, was also found to suppress the β-tubulin cytoskeletal network. nih.gov
Interactive Table: Tubulin Inhibition by Pyridazine and Thiophene Analogs
| Compound/Derivative | Mechanism of Action | Cellular Effect | Reference |
| Diarylpyridines | Inhibition of tubulin polymerization | G2/M phase arrest, apoptosis | nih.gov |
| Thiophene derivatives | Binding to colchicine site on tubulin | Disruption of microtubule dynamics | nih.gov |
| Thiophene derivative 1312 | Suppression of β-tubulin network | Anticancer activity | nih.gov |
| Pyridine-triazole carboxamide | Inhibition of tubulin polymerization | Cell cycle arrest | mdpi.com |
Both pyridazine and thiophene cores are present in compounds with established anti-inflammatory and analgesic activities. bibliomed.orgthaiscience.info For instance, a series of 6-substituted-3(2H)-pyridazinone derivatives were synthesized and showed significant analgesic and anti-inflammatory effects in animal models. nih.gov The anti-inflammatory activity of these compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. Another study on pyridazinone derivatives reported potent anti-inflammatory activity, with some compounds showing efficacy comparable to the standard drug indomethacin. researchgate.net The structural modifications on the pyridazinone ring were found to directly influence the analgesic and anti-inflammatory potential. nih.gov
The rise of antimicrobial resistance has spurred the search for new chemical entities to combat infectious diseases. Pyridazine and thiophene derivatives have emerged as a promising source of antimicrobial agents. bibliomed.orgthaiscience.infonih.gov Various synthesized thienopyridazine-based heterocycles have demonstrated notable antibacterial and antifungal activity against a range of pathogens. bibliomed.org Specifically, certain derivatives showed high efficacy against Candida albicans and Aspergillus niger. bibliomed.org Fused pyrazolo-pyridazine derivatives have also been reported to possess significant action against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity. thaiscience.info Furthermore, novel thiophene compounds have been characterized for their activity against the protozoan parasite Leishmania infantum, highlighting the potential of this scaffold in developing new antiprotozoal drugs. nih.gov
Interactive Table: Antimicrobial Spectrum of Pyridazine and Thiophene Derivatives
| Compound Class | Target Organism(s) | Type of Activity | Reference |
| Thienopyridazine derivatives | Candida albicans, Aspergillus niger | Antifungal | bibliomed.org |
| Pyrazolo-pyridazine derivatives | Gram-positive & Gram-negative bacteria, Fungi | Antibacterial, Antifungal | thaiscience.info |
| Thiophene compounds | Leishmania infantum | Antiprotozoal | nih.gov |
| Piperazines with 1,3,4-thiadiazole (B1197879) | E. coli | Antibacterial | nih.gov |
Antiviral Applications (e.g., Anti-HIV, Anti-Rhinovirus)
The pyridazine scaffold is a component of numerous compounds investigated for their antiviral properties against a spectrum of viruses. nih.gov Research has extended to derivatives featuring thiophene and other heterocyclic systems, showing potential against challenging viral targets like Human Immunodeficiency Virus (HIV) and Human Rhinovirus (HRV).
Anti-HIV Activity: While direct studies on this compound are limited, related heterocyclic structures have shown promise. For instance, 1,3,4-thiadiazole compounds are known to possess anti-HIV activity. nih.gov Thiazolidin-4-ones bearing a lipophilic adamantyl substituent have also demonstrated good anti-HIV activity. nih.gov Furthermore, a new class of 6-biphenylmethyl-3-hydroxypyrimidine-2,4-diones has been developed as potent and selective inhibitors of HIV reverse transcriptase (RT)-associated ribonuclease H (RNase H). nih.gov Some analogues in this series inhibited HIV replication in the low micromolar range in cell-based assays. nih.gov
Anti-Rhinovirus Activity: Human rhinoviruses (HRV) are the primary cause of the common cold, and effective antiviral treatments remain a significant need. nih.govsemanticscholar.org Several compounds with structures analogous to this compound have been evaluated for their anti-rhinovirus potential. Rupintrivir, an inhibitor of the viral 3C protease essential for replication, has shown moderate in vitro activity against a range of HRV serotypes. nih.govdovepress.com Another line of research involves 3-methylthio-5-aryl-4-isothiazolecarbonitriles. nih.gov Derivatives with bulky substituents on the phenyl ring were found to be the most effective, with one compound, IS-50, showing activity against 88% of the tested rhinoviruses. nih.gov Its mechanism is thought to involve inducing a conformational change in the viral capsid, which inhibits attachment to host cells. nih.gov
Table 1: Antiviral Activity of Selected Analogues
| Compound Class | Specific Analogue | Target Virus/Protein | Key Findings | Reference |
|---|---|---|---|---|
| 3-Hydroxypyrimidine-2,4-diones | 6-Biphenylmethyl derivatives | HIV RNase H | Potent inhibition in low nanomolar range; antiviral activity in low micromolar range. | nih.gov |
| 3-Methylthio-5-aryl-4-isothiazolecarbonitriles | IS-50 (O-Bn substituted) | Human Rhinovirus (HRV) | Active against 88% of tested HRV serotypes. | nih.gov |
| 3C Protease Inhibitors | Rupintrivir (AG7088) | Human Rhinovirus (HRV) | Moderate in vitro antiviral activity against numerous HRV serotypes. | nih.govdovepress.com |
| Pyridazino[4,3-e] nih.govnih.govresearchgate.nettriazines | 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govnih.govresearchgate.nettriazine-3(4H)-thione | Hepatitis A Virus (HAV) | Showed the highest effect against HAV among the tested compounds. | nih.gov |
Antidiabetic Activity
The search for novel antidiabetic agents has led to the exploration of various heterocyclic compounds. Pyridazine-based frameworks are among those investigated for their potential to manage diabetes. nih.gov
Studies on pyrazolo[3,4-b]pyridine derivatives, which share a fused heterocyclic system with pyridazine, have shown promising results. mdpi.com An α-amylase inhibition test is a standard method for screening new antidiabetic agents, and several aryl-substituted pyrazolo[3,4-b]pyridine derivatives demonstrated excellent inhibitory activity. mdpi.com Specifically, compounds with 4-methylphenyl, 4-methoxyphenyl, and 2,4-difluorophenyl substituents exhibited IC₅₀ values comparable to the standard drug, acarbose. mdpi.com The inclusion of a thiophene ring, as seen in a 5-chloro-thiophene-2-yl boronic acid derivative, also resulted in a compound with antidiabetic properties, although its potency was moderate in the series. mdpi.com Furthermore, piperazine (B1678402) and morpholine (B109124) derivatives are being explored, with some showing an ability to promote glucose uptake. mdpi.com
Antihypertensive Activity
Pyridazine derivatives have been a cornerstone in the development of antihypertensive drugs, with agents like hydralazine (B1673433) being used clinically. nih.gov Research continues into new pyridazine analogues with improved efficacy and pharmacological profiles. mdpi.com
A series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives were synthesized and evaluated for their ability to lower blood pressure in spontaneously hypertensive rats. nih.gov One of the most notable compounds, 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine, effectively lowered blood pressure to normal levels at oral doses of 10-50 mg/kg, with a sustained effect allowing for single daily dosing. nih.gov Further modification, such as the acylation of the 7-amino group, led to compounds with a faster onset of action and greater magnitude of effect at higher doses compared to the parent amine. nih.gov
Anticonvulsant Activity
Epilepsy is a neurological disorder for which new therapeutic options are continuously sought. Heterocyclic compounds, including those with pyridazine and thiophene cores, have been a fertile ground for the discovery of novel anticonvulsant agents. nih.govnih.gov
A study of 6-aryl-3-(hydroxypolymethyleneamino)pyridazine derivatives identified several compounds with significant anticonvulsant activity in various animal models of epilepsy. nih.gov The structure-activity relationship (SAR) studies revealed that a phenyl ring at the 6-position and a 4-hydroxypiperidine (B117109) side chain at the 3-position were crucial for activity. nih.gov Introducing a chloro-substituent on the phenyl ring, particularly at the 2- and 4-positions, yielded the most potent compounds in the series, with some exceeding the potency of phenobarbital. nih.gov Similarly, research into derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione has yielded compounds with strong anticonvulsant profiles in maximal electroshock (MES) and 6 Hz seizure tests, with one compound showing a significantly higher potency than the reference drugs valproic acid and ethosuximide. nih.gov
Antioxidant Activity
Oxidative stress is implicated in the pathophysiology of numerous diseases, making the development of antioxidant compounds a key therapeutic strategy. nih.gov Pyridazine and thiophene derivatives have been shown to possess significant antioxidant capabilities. mdpi.comresearchgate.netnih.govsemanticscholar.org
A series of 2H-pyridazine-3-one and 6-chloropyridazine analogues were tested for their ability to inhibit superoxide (B77818) formation and lipid peroxidation. researchgate.netnih.gov Many of these compounds exhibited a strong inhibitory effect on superoxide anion generation, with inhibition rates between 84% and 99% at a concentration of 10⁻³ M, comparable to the activity of alpha-tocopherol. researchgate.netnih.gov Studies on thiophene and its aminocarbonitrile derivatives have also demonstrated their ability to act as radical scavengers. semanticscholar.org Both thiophene and its derivatives proved to have antiperoxyradical activity, highlighting the contribution of the sulfur-containing ring to antioxidant potential. semanticscholar.org The antioxidant activity of aminodi(hetero)arylamines in the thieno[3,2-b]pyridine (B153574) series has also been evaluated, with some derivatives showing EC₅₀ values lower than the standard antioxidant Trolox in inhibiting lipid peroxidation. researchgate.net
Other Pharmacological Interests (e.g., GSK-3 inhibition, Platelet Aggregation Inhibitors)
The versatile pyridazine scaffold has been explored for a variety of other pharmacological targets, demonstrating its broad therapeutic potential.
Glycogen Synthase Kinase-3 (GSK-3) Inhibition: GSK-3 is a key enzyme in numerous cellular signaling pathways, and its dysregulation is linked to conditions like Alzheimer's disease and bipolar disorder. nih.govnih.govresearchgate.net Consequently, GSK-3 has become an important therapeutic target. researchgate.net A series of novel thieno[3,2-c]pyrazol-3-amine derivatives were designed as potential GSK-3β inhibitors. One compound, 16b, was identified as a highly potent inhibitor with an IC₅₀ of 3.1 nM in vitro. nih.gov 6-Heteroaryl-pyrazolo[3,4- b]pyridines have also been identified as potent and selective inhibitors of GSK-3. researchgate.net Synthetic compounds like 6-bromoindirubin-3'-oxime (B1676677) (BIO) are also widely used as selective GSK-3 inhibitors. nih.govfrontiersin.org
Platelet Aggregation Inhibitors: The inhibition of platelet aggregation is a critical strategy for preventing and treating thrombotic diseases. Pyridazine derivatives have shown potential in this area. nih.gov While direct data on this compound is scarce, related heterocyclic systems have been studied. For example, 2-nitrosoimino-3,6-dihydro-2H-1,3,4-thiadiazines were synthesized and shown to inhibit collagen-induced blood platelet aggregation. nih.gov The most active compound in that series, a 3-nonyl-5-phenyl-derivative, had an IC₅₀ of 6.5 µmol·l⁻¹. nih.gov
Table 2: Other Pharmacological Activities of Selected Analogues
| Compound Class | Specific Analogue/Target | Activity | Key Findings | Reference |
|---|---|---|---|---|
| Thieno[3,2-c]pyrazol-3-amines | Compound 16b | GSK-3β Inhibition | Potent inhibitor with an IC₅₀ of 3.1 nM. | nih.gov |
| 6-Heteroaryl-pyrazolo[3,4- b]pyridines | Not specified | GSK-3 Inhibition | Identified as potent and selective inhibitors. | researchgate.net |
| 2H-1,3,4-Thiadiazines | 3-Nonyl-5-phenyl-derivative | Platelet Aggregation Inhibition | IC₅₀ of 6.5 µmol·l⁻¹ against collagen-induced aggregation. | nih.gov |
| 6-(1,2,4-Thiadiazol-5-yl)-3-amino pyridazines | Not specified | Anti-angiogenic | Orally active compounds with potent in vitro and in vivo activity. | nih.gov |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights that guide the optimization of lead compounds into potent and selective drug candidates. For pyridazine analogues, SAR has been explored across various therapeutic targets.
For Anticonvulsant Activity: In the 6-aryl-3-(hydroxypolymethyleneamino)pyridazine series, SAR analysis revealed that anticonvulsant activity was highly dependent on the substituents at both the 3- and 6-positions of the pyridazine ring. nih.gov Optimal activity required a phenyl group at position 6 and a 4-hydroxypiperidine side chain at position 3. nih.gov Substitution on the 6-phenyl ring with a chlorine atom, especially di-substitution at the 2- and 4-positions, dramatically increased potency. nih.gov
For Antihypertensive Activity: For 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, the nature of the aryl group at the 6-position and substituents at the 2- and 4-positions of the pyridopyrimidine ring were critical for antihypertensive effects. nih.gov Acylation of the 7-amino group was also found to modulate the pharmacological profile, altering the onset and magnitude of the antihypertensive action. nih.gov
For Kinase Inhibition: In the development of Pim-1 kinase inhibitors based on a 3-aryl-6-amino-triazolo[4,3-b]pyridazine scaffold, SAR was guided by X-ray crystallography. nih.gov Initial potent compounds suffered from poor solubility and permeability. Understanding the ATP-binding site allowed for rational design improvements, leading to inhibitors with enhanced drug-like properties. nih.gov
For Antiviral Activity: In the 3-methylthio-5-aryl-4-isothiazolecarbonitrile series of anti-rhinovirus agents, SAR showed that bulky substituents (like O-Bn or O-But) on the para position of the 5-aryl ring were crucial for broad-spectrum activity. nih.gov The unsubstituted phenyl derivative was inactive, highlighting the importance of this substitution pattern. nih.gov
Elucidation of Key Structural Elements for Biological Activity
The biological activity of this compound and its analogues is intrinsically linked to the specific arrangement of their structural components. The core structure, comprising a pyridazine ring attached to a thiophene ring, forms the fundamental pharmacophore. The nitrogen atoms within the pyridazine ring and the sulfur atom in the thiophene ring are key features that contribute to the molecule's ability to interact with biological targets. nih.gov
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a crucial element. researchgate.net Its presence is associated with a wide array of pharmacological effects. nih.govsarpublication.comresearchgate.net The amino group at the 3-position of the pyridazine ring is another critical determinant of biological activity, often participating in hydrogen bonding interactions with target proteins.
Influence of Substituents on Pharmacological Profile
The pharmacological profile of this compound analogues can be significantly modulated by the introduction of various substituents on either the pyridazine or the thiophene ring. The nature, size, and position of these substituents can influence the compound's potency, selectivity, and pharmacokinetic properties.
For instance, in a series of 3-amino-6-phenyl-pyridazine derivatives, the substituents on the phenyl ring were found to be critical for their anti-neuroinflammatory activity. nih.gov Similarly, studies on other pyridazine derivatives have shown that the introduction of different groups can lead to a range of activities, including analgesic, anti-inflammatory, and antihypertensive effects. sarpublication.com The substitution pattern on the thiophene ring can also impact the biological activity, as seen in various thiophene-containing therapeutic agents. nih.gov
A hypothetical exploration of substitutions on the this compound scaffold is presented in the table below, illustrating potential modifications and their anticipated impact on activity.
| Substitution Site | Substituent | Potential Impact on Pharmacological Profile |
| Pyridazine Ring (e.g., N-2) | Alkyl, Aryl | Modification of solubility and metabolic stability. |
| Pyridazine Ring (e.g., C-4, C-5) | Halogen, Alkoxy | Alteration of electronic properties and binding affinity. |
| Thiophene Ring (e.g., C-2, C-4, C-5) | Electron-donating or -withdrawing groups | Modulation of the ring's electronic character and interaction with targets. |
| Amino Group (N-3) | Acyl, Alkyl | Potential to act as a prodrug or to modify binding interactions. |
Conformational Properties and Bioactive Conformations
The three-dimensional shape, or conformation, of this compound and its analogues is a critical factor in determining their biological activity. The relative orientation of the thiophene and pyridazine rings, as well as the conformation of any flexible side chains, dictates how the molecule fits into the binding site of its biological target. The bioactive conformation is the specific spatial arrangement that the molecule adopts when it binds to its target and elicits a biological response. nih.gov
Computational methods, such as quantum mechanics calculations, can be employed to predict the preferred conformations of these molecules. mdpi.com These studies can provide insights into the rotational barriers between the two aromatic rings and the likelihood of planar versus non-planar arrangements. The flexibility of the molecule, particularly the rotation around the bond connecting the thiophene and pyridazine rings, can be a key determinant of its ability to adapt to the shape of a binding pocket. biomedres.us Understanding the conformational preferences of these compounds is essential for rational drug design, as it allows for the development of more rigid analogues that are "pre-organized" in the bioactive conformation, potentially leading to increased potency and selectivity. nih.gov
Insights from 3D-QSAR Analyses
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful computational tools used to correlate the biological activity of a series of compounds with their 3D properties, such as shape and electrostatic fields. nih.gov For pyridazine derivatives, 3D-QSAR models have been successfully developed to understand the structural requirements for their activity as inhibitors of enzymes like phosphodiesterase 4 (PDE4). researchgate.net
These models can generate a pharmacophore hypothesis, which is a 3D arrangement of essential chemical features that a molecule must possess to be active. A typical pharmacophore model for a pyridazinone derivative might include hydrogen bond acceptors, hydrogen bond donors, and aromatic ring features. researchgate.netnih.gov By mapping the 3D-QSAR models, researchers can visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. This information provides valuable insights for the rational design of new, more potent analogues of this compound by suggesting specific structural modifications that are likely to enhance biological activity. nih.govnih.gov
Molecular Mechanism of Action Investigations
Unraveling the precise molecular mechanisms by which this compound and its analogues exert their pharmacological effects is a key area of research. This involves identifying the specific biological macromolecules they interact with and understanding the nature of these interactions at a molecular level.
Target Identification and Validation (e.g., Enzyme and Protein Inhibition)
The diverse pharmacological activities reported for pyridazine and thiophene derivatives suggest that they can interact with a variety of biological targets, including enzymes and proteins. nih.govresearchgate.netnih.gov For example, some pyridazine-based compounds have been identified as inhibitors of enzymes such as cyclooxygenase (COX) and phosphodiesterases (PDEs). nih.gov A notable target for a compound with a similar pyridazine core, 6-(thiophen-2-yl)pyridin-3-amine, is the IκB kinase (IKK) complex, which is involved in inflammatory pathways.
The process of target identification often involves screening the compound against a panel of known enzymes and receptors. Once a potential target is identified, further validation studies are necessary to confirm that the compound's biological activity is indeed mediated through this target. This can involve techniques like genetic knockdown or knockout of the target protein to see if it abolishes the compound's effect. For instance, some pyridazinone derivatives have been investigated as inhibitors of monoamine oxidases (MAOs), enzymes involved in the metabolism of neurotransmitters. researchgate.net Furthermore, certain thieno[2,3-b]pyridine (B153569) derivatives have been evaluated as inhibitors of TGF-β receptor kinase. nih.gov
A hypothetical table of potential enzyme targets for this compound analogues is provided below.
| Potential Enzyme Target | Therapeutic Area | Rationale for Investigation |
| Cyclooxygenase (COX) | Inflammation, Pain | Pyridazine derivatives have shown anti-inflammatory and analgesic properties. nih.govsarpublication.com |
| Phosphodiesterase (PDE) | Inflammation, Cardiovascular diseases | The pyridazine scaffold is present in known PDE inhibitors. nih.gov |
| IκB kinase (IKK) | Inflammation, Cancer | Analogues with a similar core structure have shown IKK inhibitory activity. |
| Monoamine Oxidase (MAO) | Neurological disorders | Pyridazinone derivatives have been explored as MAO inhibitors. researchgate.net |
| TGF-β Receptor Kinase | Cancer | Thieno[2,3-b]pyridine derivatives have shown inhibitory activity. nih.gov |
| Adenosine (B11128) Receptors | Epilepsy, Inflammation | Aminopyridine and thienopyridine derivatives have shown affinity for adenosine receptors. nih.gov |
Receptor Binding and Molecular Recognition Studies
Understanding how this compound and its analogues bind to their target receptors is crucial for elucidating their mechanism of action and for the rational design of improved ligands. Molecular recognition studies aim to characterize the specific interactions between the ligand and the receptor's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For G protein-coupled receptors (GPCRs), such as the purinergic receptors, the binding of ligands can be complex, involving residues within the transmembrane helices. nih.gov For example, studies on the P2Y12 receptor have identified key amino acid residues that are crucial for the binding of both agonists and antagonists. nih.gov While specific binding studies for this compound are not extensively reported, the principles of molecular recognition derived from related structures can provide valuable insights. For instance, the amino group and the nitrogen atoms of the pyridazine ring could act as hydrogen bond donors or acceptors, while the thiophene ring could engage in hydrophobic or π-stacking interactions.
Computational docking studies can be used to predict the binding mode of these compounds within a receptor's active site. rsc.org These models can help to visualize the key interactions and guide the synthesis of new analogues with improved binding affinity and selectivity. rsc.org
Cellular Pathway Modulation
While direct studies on the cellular pathway modulation of this compound are not extensively detailed in the available literature, research on its structural analogues provides significant insights into potential therapeutic targets. Analogues incorporating the thiophene and pyridazine or bioisosteric pyridine cores have been investigated for their ability to interact with key cellular pathways implicated in various diseases.
For instance, a series of 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives, which are structurally related to the core compound, were designed as inhibitors of nicotinate (B505614) mononucleotide adenylyltransferase (NadD). researchgate.netasianpubs.org This enzyme is a crucial component of the NAD+ biosynthesis pathway in bacteria such as Bacillus anthracis, making it a key target for novel antibacterial agents. researchgate.net
In the context of oncology, thiophene-pyridine hybrids have been explored for their potential to interfere with cancer cell signaling. Certain novel thiophenyl thiazolyl-pyridine hybrids have demonstrated activity that may involve the induction of nuclear morphology alterations, potentially leading to genetic instability in tumor cells. mdpi.com Furthermore, related pyridone-thiazole hybrids have shown activity against gastric and hepatic cancers, and imidazo[1,2-a]pyridine-thiazole derivatives have been identified as inhibitors of NF-ĸB activity, a critical pathway in inflammation and cancer. mdpi.com
Additionally, other heterocyclic derivatives containing pyridine moieties have been evaluated for anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin (B15479496) biosynthesis pathway that is often upregulated in inflammatory conditions and some cancers. nih.gov These findings suggest that the this compound scaffold and its analogues are promising candidates for modulating critical enzymatic and signaling pathways.
Computational Chemistry and Drug Design
Computational chemistry serves as a powerful tool in the design and optimization of novel drug candidates based on the this compound scaffold. Techniques such as molecular docking, Density Functional Theory (DFT), and virtual screening are employed to predict binding affinities, understand electronic properties, and identify promising new derivatives.
Molecular Docking Simulations
Molecular docking simulations are widely used to predict the binding mode and affinity of ligands within the active site of a target protein. For analogues of this compound, these studies have been instrumental in elucidating structure-activity relationships (SAR).
In one study, a series of 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives were synthesized and docked into the active site of Bacillus anthracis nicotinate mononucleotide adenylyltransferase. researchgate.netasianpubs.org The simulations revealed key hydrogen bonding and hydrophobic interactions that govern the inhibitory activity of these compounds. The results showed a strong correlation between the calculated binding energies and the experimentally determined inhibitory concentrations (IC₅₀), validating the docking model. researchgate.net
| Derivative ID | Substituent (R) | IC₅₀ (nM) | Binding Energy (kcal/mol) |
| 4g | CH₃ | 7.01 | -11.12 |
| 4f | Br | 13.16 | -10.75 |
| 4e | Cl | 9.51 | -10.94 |
| Data sourced from docking studies on thieno[2,3-b]pyridine analogues. researchgate.net |
Similarly, docking studies on other related heterocyclic systems have provided valuable insights. Pyridazinone derivatives have been docked against various bacterial proteins to predict their antimicrobial potential. amazonaws.com In the field of cancer research, novel thiophenyl thiazolyl-pyridine hybrids were docked into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB: 4HJO) to rationalize their anticancer activity. mdpi.com For anti-inflammatory applications, derivatives have been docked into the active site of the COX-2 enzyme, with binding energies for the most promising compounds reaching -10.9 kcal/mol. nih.gov These computational models are crucial for guiding the synthesis of more potent and selective inhibitors. mdpi.comnih.govamazonaws.com
Density Functional Theory (DFT) Calculations for Electronic Structure and Nonlinear Optical Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, reactivity, and optical properties of molecules. For pyridazine-based systems, DFT calculations provide a deeper understanding of their fundamental characteristics. uminho.ptresearchgate.net
Studies on push-pull pyridazine systems, where an electron-donating group (like thiophene at position 6) is paired with an electron-accepting group, are of particular interest. uminho.pt DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, help in determining key electronic parameters. uminho.pt These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net
Analysis of the Molecular Electrostatic Potential (MEP) map reveals the electron density distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. Furthermore, Natural Bond Orbital (NBO) analysis provides information on charge delocalization and hyperconjugative interactions within the molecule.
These computational approaches are also vital for predicting the nonlinear optical (NLO) properties of thiophene-pyridazine derivatives. The incorporation of heterocycles like thiophene can enhance polarizability and tune optoelectronic properties. uminho.pt DFT calculations are used to estimate the first hyperpolarizability (β), a measure of a molecule's second-order NLO response, which is crucial for applications in materials science and photonics. uminho.ptmdpi.com
| Calculated Property | Method/Theory Level | Significance |
| Molecular Geometry | DFT (e.g., B3LYP/6-311G**) | Predicts bond lengths, angles, and stable conformations. uminho.pt |
| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity and kinetic stability. researchgate.net |
| Molecular Electrostatic Potential (MEP) | DFT | Maps charge distribution and predicts reactive sites. |
| First Hyperpolarizability (β) | TD-DFT | Quantifies the second-order nonlinear optical response. uminho.ptmdpi.com |
| NBO Analysis | DFT | Analyzes charge transfer and intramolecular bonding interactions. |
Virtual Screening and Lead Optimization
Virtual screening and lead optimization are cornerstone processes in modern drug discovery, enabling the rapid identification and refinement of promising drug candidates. Molecular docking is a primary tool for virtual screening, where large libraries of compounds are computationally tested against a specific biological target to identify potential "hits". amazonaws.com
The development of analogues of this compound exemplifies the lead optimization process. This process often begins with a "hit" or "lead" compound identified from screening. For example, the work on 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives was based on optimizing a known hit compound, DZ9202, an inhibitor of nicotinate mononucleotide adenylyltransferase. researchgate.netasianpubs.org
Through systematic structural modifications—such as adding different substituents to the core scaffold—and subsequent evaluation of their biological activity and binding affinity via docking, researchers can build a robust structure-activity relationship (SAR). researchgate.net This SAR provides a roadmap for designing new analogues with improved potency, selectivity, and pharmacokinetic properties. The iterative cycle of computational design, chemical synthesis, and biological testing is central to optimizing a lead compound into a viable drug candidate. asianpubs.org
Preclinical Studies and Therapeutic Potential
In Vitro Pharmacological Evaluations
The in vitro assessment of compounds structurally related to 6-(Thiophen-3-yl)pyridazin-3-amine has demonstrated a breadth of biological activities, particularly in the realms of cancer and inflammation. These studies are crucial in elucidating the potential mechanisms of action and identifying promising candidates for further preclinical development.
A significant body of research has focused on the antiproliferative properties of thiophene (B33073) and pyridazine (B1198779) derivatives against various cancer cell lines. These assays are fundamental in the early stages of anticancer drug discovery.
A series of 3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives were synthesized and evaluated for their ability to inhibit the growth of six different cancer cell lines. Many of these compounds showed promising and selective growth inhibition, with IC50 values in the micromolar range, comparable to the well-known anticancer drug doxorubicin. nih.gov Specifically, against the MDA-MB-231 and MCF7 breast cancer cell lines, some of these derivatives displayed potent activity. nih.gov
Furthermore, a study on dihydro-1H-pyrazolo[1,3-b]pyridine embelin (B1684587) derivatives highlighted their antiproliferative effects on various hematologic and breast cancer cell lines. mdpi.com The cytotoxic effects of novel pyridazinone-based diarylurea derivatives have also been screened against a panel of 60 cancer cell lines by the National Cancer Institute (NCI). nih.gov
In another study, new 1,3,4-thiadiazin-3-ium bromide derivatives demonstrated potent antiproliferative activity against four cancer cell lines, with GI50 values in the nanomolar range, comparable to the reference drug Erlotinib. rsc.org
Table 1: Antiproliferative Activity of Selected Analogues
| Compound Class | Cell Line(s) | Potency (IC50/GI50) | Reference |
| 3-(Hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives | MDA-MB-231, MCF7 | 0.9-1.7 µM | nih.gov |
| Dihydro-1H-pyrazolo[1,3-b]pyridine embelin derivatives | HEL, K-562, HL-60, SKBR3, MCF-7, MDA-MB-231, BT-549, HS-578T | Not specified | mdpi.com |
| Pyridazinone-based diarylurea derivatives | NCI-60 cell line panel | Not specified | nih.gov |
| 1,3,4-Thiadiazin-3-ium bromide derivatives | Four cancer cell lines | 38-66 nM | rsc.org |
| Quinazolin-2-amine derivatives | MDA-MB-231 | 0.075-0.24 µM | acs.org |
This table is for illustrative purposes and includes data for analogues of this compound.
The therapeutic effects of many drugs are mediated through the inhibition of specific enzymes. Several studies have investigated the enzyme inhibitory potential of thiophene and pyridazine derivatives, revealing their promise in treating a range of diseases.
Thiophene-based compounds have been identified as inhibitors of several enzymes. For instance, a series of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives were found to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione (B108866) S-transferase (GST). researchgate.net Thiophene derivatives have also been explored as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets in anti-inflammatory therapies. nih.gov Some thiophene-containing drugs, such as Tinoridine and Tiaprofenic acid, act by inhibiting COX enzymes. nih.gov More recently, 2-(thiophen-2-yl)acetic acid-based compounds have been identified as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), another important target in inflammation and cancer. nih.gov
Pyridazine-containing compounds have also demonstrated significant enzyme inhibitory activity. A novel 3-amino-6-phenyl-pyridazine derivative was found to selectively block the production of IL-1β and nitric oxide by inhibiting inducible nitric oxide synthase (iNOS) in activated glial cells. nih.gov Furthermore, a series of 6-(1,2,4-thiadiazol-5-yl)-3-amino pyridazine derivatives have been discovered as potent angiogenesis inhibitors. nih.gov In the area of oncology, certain pyridazine derivatives have been investigated as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and BRAFV600E. nih.govrsc.org
Table 2: Enzyme Inhibition by Selected Analogues
| Compound Class | Target Enzyme(s) | Potency (Ki/IC50) | Therapeutic Area | Reference |
| 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives | AChE, BChE, GST | Ki = 13.72-19.88 µM | Neurodegenerative Diseases | researchgate.net |
| Thiophene derivatives | COX, 5-LOX | IC50 ≈ 29.2 µM for 5-LOX | Inflammation | nih.gov |
| 2-(Thiophen-2-yl)acetic acid derivatives | mPGES-1 | Low micromolar range | Inflammation, Cancer | nih.gov |
| 3-Amino-6-phenyl-pyridazine derivative | iNOS | Not specified | Neuroinflammation | nih.gov |
| 6-(1,2,4-Thiadiazol-5-yl)-3-amino pyridazine derivatives | Not specified (anti-angiogenic) | Not specified | Cancer | nih.gov |
| Pyridazinone-based diarylurea derivatives | VEGFR-2 | Not specified | Cancer | nih.gov |
| 1,3,4-Thiadiazin-3-ium bromide derivatives | EGFR, BRAFV600E, VEGFR-2 | Not specified | Cancer | rsc.org |
This table is for illustrative purposes and includes data for analogues of this compound.
In Vivo Efficacy Studies (if applicable for analogues)
While in vitro studies provide valuable initial data, in vivo studies in animal models are essential to confirm the therapeutic potential of a compound. For analogues of this compound, some promising in vivo data has been reported.
A notable example comes from the study of 6-(1,2,4-thiadiazol-5-yl)-3-amino pyridazine derivatives, which demonstrated potent in vivo anti-angiogenesis and anti-tumor activities. nih.gov These findings suggest that compounds from this chemical class could be effective in treating cancers where blood vessel formation is a critical factor for tumor growth and metastasis.
The pharmacokinetic and pharmacodynamic properties of a drug candidate are critical for its success. For pyridazine-containing compounds, some studies have touched upon their potential for oral bioavailability. nih.gov For instance, the chemical optimization of the 6-(1,2,4-thiadiazol-5-yl)-3-amino pyridazine series led to orally active compounds. nih.gov The ability of a compound to be administered orally is a significant advantage in drug development. The metabolic fate of thiophene-containing drugs is also an important consideration, as metabolism can influence both efficacy and toxicity. acs.org
Future Directions and Research Perspectives
Design and Synthesis of Novel 6-(Thiophen-3-yl)pyridazin-3-amine Analogues
The evolution of this compound as a lead compound is contingent on the strategic design and synthesis of new analogues to enhance potency, selectivity, and pharmacokinetic properties.
A primary strategy in lead optimization involves the exploration of various substituent patterns and the application of bioisosteric replacement. Bioisosteres are atoms or molecular fragments with similar physical or chemical properties that can be interchanged to create a new molecule with comparable or improved biological activity. cambridgemedchemconsulting.com This approach can be systematically applied to the this compound scaffold.
Future work should focus on:
Thiophene (B33073) Ring Substitution: Introducing a range of substituents (e.g., halogens, alkyl, alkoxy, nitro, cyano groups) at the available positions (2, 4, and 5) of the thiophene ring to probe the structure-activity relationship (SAR).
Pyridazine (B1198779) Ring Substitution: While the 3-amine and 6-thiophenyl groups are core features, the remaining positions (4 and 5) on the pyridazine ring are key targets for substitution to modulate the electronic and steric properties of the molecule.
Bioisosteric Replacement of Core Moieties: The thiophene ring itself could be replaced with other aromatic or heteroaromatic systems to explore their impact on biological activity. cambridgemedchemconsulting.com Similarly, the pyridazine core could be swapped for other nitrogen-containing heterocycles. Research on related compounds has shown that a substituted pyridazin-3-one moiety can serve as a bioisosteric alternative to a phthalazine (B143731) ring, suggesting that such core modifications are a viable strategy. nih.gov
Table 1: Potential Bioisosteric Replacements for the this compound Scaffold Data derived from established bioisosteric principles. cambridgemedchemconsulting.com
| Original Group | Potential Bioisosteric Replacement(s) | Rationale |
| Thiophene Ring | Phenyl, Pyridyl, Furan, Thiazole | Modify aromatic interactions, polarity, and hydrogen bonding capacity. |
| -NH₂ (Amine) | -OH, -CH₃, -Cl | Alter hydrogen bond donor/acceptor properties and basicity. |
| -C=C- in Thiophene | -C-N=, -S- | Change ring electronics and potential for metabolic attack. |
| Hydrogen Atom | Deuterium (D), Fluorine (F) | Modulate metabolic stability (Kinetic Isotope Effect) or electronic properties. |
Creating more rigid, fused-ring structures is a powerful strategy to enhance binding affinity by reducing the entropic penalty upon binding to a target. This involves annulating an additional ring to the parent pyridazine scaffold. Synthetic pathways toward related fused systems, such as pyridopyridazines, have been documented and can serve as a template for future work. researchgate.net
Key research avenues include:
Synthesis of Pyridopyridazines: Fusing a pyridine (B92270) ring to the pyridazine core would create a pyridopyridazine (B8481360) derivative. This approach has been used to develop inhibitors of targets like HPK1. researchgate.net
Synthesis of Triazolopyridazines: The reaction of a substituted pyridazine with reagents like 4-amino-1,2,4-triazole (B31798) can yield triazolopyridazine systems, which have been explored as bioactive compounds. nih.gov
Multi-component Reactions: Efficient one-pot, multi-component reactions can be employed to construct complex fused heterocyclic systems, such as thiazole-pyrimidines, from simpler building blocks. nih.gov Adapting these methods could provide a streamlined route to novel fused analogues of this compound.
Advanced Pharmacological Profiling
A comprehensive understanding of how a compound interacts with biological systems is crucial for its development. Future studies must move beyond initial screening to build a detailed pharmacological profile for this class of molecules.
The precise molecular mechanism(s) through which this compound exerts its biological effects remains to be fully elucidated. While related pyridazin-3-one derivatives have been shown to act as vasodilators by modulating endothelial nitric oxide synthase (eNOS), it is essential to determine if this pathway is relevant for the 3-amine analogues. nih.govrsc.org Furthermore, related thiophene-containing heterocyclic compounds have demonstrated activity against a variety of protein kinases. nih.gov Future research should therefore employ a broad range of biochemical and cell-based assays to identify the primary molecular target(s).
Selectivity is a critical attribute of any potential therapeutic agent. A compound that interacts with multiple targets (polypharmacology) can offer therapeutic advantages, but can also lead to unwanted side effects. Research on structurally related 3-(thiophen-2-ylthio)pyridine derivatives revealed that they inhibit multiple protein kinases, including FGFR2, FGFR3, and EGFR. nih.gov
This finding underscores the need for comprehensive selectivity profiling of this compound and its future analogues. Large-scale kinase screening panels and other target-based assays are necessary to:
Identify the full spectrum of biological targets.
Determine the selectivity of the compound for its intended target over other proteins.
Uncover potential off-target effects that could be beneficial or detrimental.
Table 2: Kinase Inhibitory Profile of a Related Thiophene Derivative (Compound 22) Adapted from research on 3-(thiophen-2-ylthio)pyridine derivatives. nih.gov
| Kinase Target | IC₅₀ (µM) | Implication for Future Research |
| FGFR2 | 2.14 | Investigate as a potential anti-cancer agent targeting FGF signaling. |
| FGFR3 | 5.31 | Explore utility in cancers driven by FGFR3 mutations. |
| EGFR | 10.11 | Assess potential for activity in EGFR-driven malignancies. |
| Janus Kinase (JAK) | 11.23 | Screen against JAK family members for immunomodulatory or anti-cancer effects. |
| RON | 12.20 | Evaluate potential inhibition of the RON receptor tyrosine kinase. |
Application in Combination Therapies
Based on its potential mechanisms of action, this compound and its derivatives could be valuable components of combination therapies. If the compound is confirmed to be a multi-target kinase inhibitor, it could be combined with standard-of-care chemotherapies or other targeted agents to achieve synergistic anti-cancer effects or overcome drug resistance. If its mechanism involves vasodilation through eNOS modulation, it could be explored in combination with other antihypertensive drugs that have complementary mechanisms. Future preclinical studies should be designed to test these hypothetical combinations to identify synergistic interactions and optimal therapeutic pairings.
Translational Research for Clinical Development
Following a comprehensive review of publicly available scientific literature and patent databases, no specific information regarding the translational research for the clinical development of this compound was found. The journey of a chemical compound from initial discovery to clinical application is a long and complex process, with translational research forming a critical bridge between preclinical findings and human studies. This phase typically involves extensive in vivo testing in animal models to establish efficacy and safety, the identification of biomarkers to monitor the drug's effects, and the design of early-phase clinical trials.
The absence of published data in these areas suggests that this compound may be in the very early stages of drug discovery, potentially at the level of chemical synthesis and initial in vitro screening. It is also possible that research on this compound is being conducted within private industry and has not yet been disclosed in the public domain.
Future research efforts would logically first need to establish a clear biological rationale and demonstrate significant preclinical efficacy for a specific disease indication. Should promising preclinical data emerge, the subsequent steps in translational research would involve:
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Characterizing how the compound is absorbed, distributed, metabolized, and excreted by the body, and how this relates to its biological effect. This is essential for selecting a potential therapeutic window.
Toxicology Studies: Comprehensive safety testing in at least two relevant animal species to identify any potential toxicities before administration to humans.
Biomarker Discovery: Identifying and validating biomarkers that can be used to select patients who are most likely to respond to treatment and to monitor the therapeutic effects of the compound in clinical trials.
Clinical Trial Design: Developing robust protocols for Phase I clinical trials to assess the safety, tolerability, and pharmacokinetic profile of this compound in human subjects.
Until such foundational preclinical and translational data become available, any discussion of the clinical development of this compound remains speculative.
Q & A
Q. Example Workflow :
Target Identification : Use PharmMapper or SwissTargetPrediction.
Docking : Grid-based sampling with flexible side chains.
Free Energy Calculations : MM-PBSA/GBSA to estimate ΔGbinding.
What analytical techniques are suitable for purity assessment and degradation profiling?
Q. Basic Research Focus
- HPLC : C18 column, UV detection at 254 nm.
- LC-MS : Identify degradation products (e.g., oxidation at sulfur in thiophene) .
- TGA/DSC : Monitor thermal stability (melting point ~160–180°C for analogs) .
Advanced Consideration
For chiral purity, use chiral stationary phases (e.g., Chiralpak AD-H) or SFC (supercritical fluid chromatography). NMR crystallography can correlate solid-state structure with stability .
How does the electronic nature of the thiophene ring influence the compound’s reactivity in further functionalization?
Advanced Research Focus
Thiophene’s electron-rich aromatic system directs electrophilic substitution to the 2- and 5-positions. DFT calculations (e.g., NBO analysis) quantify charge distribution, guiding regioselective modifications like bromination or cross-coupling (Suzuki, Sonogashira) .
Q. Example Reaction Pathway :
Bromination : NBS in DMF at 0°C yields 5-bromo-thiophene derivative.
Cross-Coupling : Pd(PPh₃)₄ catalyzes Sonogashira coupling with terminal alkynes.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
